N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and a chromene ring .
Synthesis Analysis
While specific synthesis steps for this compound were not found, similar compounds often involve condensation reactions, cyclization, and methylation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would likely require advanced computational tools or experimental techniques like X-ray crystallography for detailed analysis .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available from the search results. Such properties would typically include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Characterization
- The compound is part of a broader class of chemicals known for their synthesis via reactions involving various precursors and conditions to form pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related Schiff bases. These syntheses are characterized and confirmed by analytical and spectroscopic data, such as IR, MS, 1H NMR, and 13C NMR, contributing to the understanding of their structural properties and potential chemical behavior in biological systems (Hassan et al., 2015).
Biological Activities
The cytotoxic activity of related pyrazolo[1,5-a]pyrimidines and Schiff bases against human cancer cell lines has been investigated, revealing insights into the structure-activity relationships that could inform the design of potential therapeutic agents (Hassan et al., 2014).
In another study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and characterized, providing a foundation for further exploration of their potential medicinal applications (Eleev et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes .
Mode of Action
This compound interacts with nNOS by binding to its active site . This binding inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .
Biochemical Pathways
The inhibition of nNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. By inhibiting nNOS, the compound reduces nitric oxide production, which can influence these processes .
Pharmacokinetics
The pharmacokinetic properties of this compound include good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of nitric oxide production . This can lead to changes in neurotransmission, vasodilation, and immune response, depending on the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy, as they may compete with the compound for binding to nNOS .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O5/c1-35-20-8-4-6-15-11-17(25(34)36-21(15)20)23(32)27-9-10-31-22-18(12-29-31)24(33)30(14-28-22)13-16-5-2-3-7-19(16)26/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWPGGMOFNTUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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